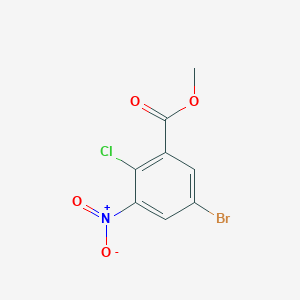

Methyl 5-bromo-2-chloro-3-nitrobenzoate

Overview

Description

Methyl 5-bromo-2-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 and a molecular weight of 294.49 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and chlorination of methyl benzoate. The typical synthetic route includes:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Bromination: The nitrated product is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: Finally, the brominated product undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

Coupling: Boronic acids or esters with palladium catalysts under mild conditions.

Major Products

Substitution: Products with different functional groups replacing bromine or chlorine.

Reduction: Methyl 5-bromo-2-chloro-3-aminobenzoate.

Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-nitrobenzoate finds diverse applications in various research fields:

Organic Chemistry

- Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies : Its unique structure allows for various substitution reactions, making it valuable for studying reaction mechanisms.

Biological Research

- Enzyme Inhibition Studies : The compound is utilized to investigate enzyme inhibitors, helping in the development of new therapeutic agents.

- Biochemical Assays : It acts as a probe in biochemical assays to study protein-ligand interactions.

Pharmaceutical Development

- Drug Synthesis : It is used as a precursor for synthesizing potential anti-inflammatory and analgesic drugs, highlighting its significance in medicinal chemistry.

Industrial Applications

- Agrochemicals Production : The compound is employed in the synthesis of agrochemicals, contributing to agricultural advancements.

- Dyes and Pigments : It is also used in producing dyes and pigments due to its chemical properties .

Case Study 1: Synthesis of Antidiabetic Compounds

A notable application of this compound is its role as an intermediate in synthesizing SGLT2 inhibitors, which are currently under investigation for diabetes treatment. The synthetic route involves multiple steps including nitration and bromination, demonstrating high scalability with significant yield improvements .

| Step | Reaction Type | Yield |

|---|---|---|

| Nitration | Methyl Benzoate + HNO₃/H₂SO₄ | High |

| Bromination | Nitrated Product + Br₂ | Moderate |

| Chlorination | Brominated Product + Cl₂ | High |

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit promising activity as enzyme inhibitors. These studies are crucial for developing new therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-3-nitrobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro, bromo, and chloro). These groups make the aromatic ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-bromo-2-methyl-3-nitrobenzoate

- Methyl 2-bromo-5-chlorobenzoate

- Methyl 2-bromo-5-nitrobenzoate

Uniqueness

Methyl 5-bromo-2-chloro-3-nitrobenzoate is unique due to the combination of bromine, chlorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research.

Biological Activity

Methyl 5-bromo-2-chloro-3-nitrobenzoate (C8H6BrClN2O2) is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClN2O2 |

| Molecular Weight | 251.50 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

The presence of bromine, chlorine, and nitro groups in its structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, including both bacteria and fungi. The proposed mechanism involves disrupting microbial cell membranes or interfering with essential metabolic pathways.

- Antioxidant Properties : The nitro group may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is vital for protecting cells from damage associated with various diseases.

1. Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory effects. In animal models, administration of this compound led to a marked reduction in inflammatory markers, such as cytokines. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.

2. Antimicrobial Efficacy

In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial activity suggests potential applications in developing new antibiotics or antiseptics.

3. Antioxidant Activity

The antioxidant properties attributed to this compound may help mitigate oxidative stress-related diseases. Studies have shown its effectiveness in scavenging free radicals, which is crucial for cellular protection.

Case Studies

Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation compared to control groups. The reduction in cytokine levels was noted as a primary mechanism behind its anti-inflammatory effects.

Antimicrobial Efficacy : In vitro assays revealed that this compound effectively inhibited the growth of various bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to explore its efficacy against a broader range of pathogens.

Applications in Medicine

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Pain Management : Its anti-inflammatory properties could be explored for treating chronic pain conditions.

- Infection Control : The antimicrobial activity suggests potential use in developing new antibiotics or antiseptics.

- Antioxidant Therapies : Its ability to scavenge free radicals may be beneficial in formulating supplements aimed at reducing oxidative stress-related diseases.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 5-bromo-2-chloro-3-nitrobenzoate?

The compound can be synthesized via sequential functionalization of a benzoate scaffold. A common approach involves nitration of a bromo-chloro-substituted benzoic acid derivative using mixed acid (H₂SO₄:HNO₃, 10:1 v/v) at low temperatures (−5°C), followed by esterification with methanol under acidic conditions . For example, nitration of 5-bromo-2-chlorobenzoic acid (or its ester precursor) in a sulfuric/nitric acid mixture yields the nitro-substituted intermediate, which is subsequently methylated to form the ester. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and ester functionality.

- IR Spectroscopy : To identify nitro (∼1520–1350 cm⁻¹), ester (∼1720 cm⁻¹), and halogen (C-Br/C-Cl) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS for molecular weight verification (theoretical MW: 294.49 g/mol) .

- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Q. How do the functional groups influence its reactivity?

- The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta/para positions.

- The bromo and chloro substituents are potential sites for nucleophilic aromatic substitution (SNAr) under harsh conditions (e.g., Pd-catalyzed coupling for Br) .

- The ester group can undergo hydrolysis to the carboxylic acid under basic or acidic conditions, enabling further derivatization .

Q. What purification strategies are effective for this compound?

Recrystallization using mixed solvents (e.g., petroleum ether/ethyl acetate) is effective for isolating the pure product . Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities, particularly if byproducts arise from incomplete nitration or esterification.

Q. What safety precautions are required during handling?

- Use PPE (gloves, goggles, lab coat) due to potential irritancy from nitro and halogen groups.

- Work in a fume hood to avoid inhalation of vapors.

- Dispose of waste via halogen-specific protocols, as bromo/chloro derivatives may generate toxic byproducts .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations can map electrostatic potentials and Fukui indices to identify reactive sites. For example, the nitro group’s electron-withdrawing effect directs electrophiles to the 4-position (meta to nitro, para to bromo). Software like Gaussian or ORCA, combined with crystallographic data, validates these predictions .

Q. What strategies enable regioselective substitution of bromo vs. chloro groups?

- Bromo : Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) selectively replaces bromine due to its higher reactivity compared to chlorine .

- Chloro : Requires harsher conditions (e.g., Ullmann coupling with Cu catalysts) or SNAr under strong bases (e.g., NaNH₂ in DMF) .

- Nitro group : Reductive functionalization (e.g., catalytic hydrogenation to amine) alters electronic effects, enabling subsequent transformations .

Q. How can SHELX programs improve structural analysis of derivatives?

SHELXL refines X-ray diffraction data to resolve challenges like disorder in nitro/ester groups or halogen positioning. For example, twin refinement (via SHELXL) is critical if crystals exhibit pseudo-symmetry or twinning. High-resolution data (≤1.0 Å) ensures accurate thermal parameter modeling .

Q. What mechanistic insights explain contradictions in nitration yields?

Competing pathways (e.g., ipso nitration vs. ring activation) may arise due to solvent polarity or acid strength. Kinetic studies (e.g., monitoring via in situ IR) reveal that excess HNO₃ favors nitronium ion (NO₂⁺) formation, while H₂SO₄ concentration controls protonation of intermediates. Side products (e.g., di-nitrated species) form if temperature control is inadequate .

Q. How can HPLC-MS resolve contradictions in synthetic data?

Reverse-phase HPLC with UV/vis and MS detection distinguishes isomers (e.g., 3-nitro vs. 4-nitro byproducts) and quantifies trace impurities. For example, a C18 column with acetonitrile/water gradient separates derivatives based on polarity, while HRMS confirms molecular formulas .

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVAOPFGJSBHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.